Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. These reactions can be catalyzed by transition metals, metal-free oxidation, or photocatalysis strategies . The specific reaction conditions and reagents used can vary, but common methods include the use of brominating and chlorinating agents to introduce the bromo and chloro substituents, respectively .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Brominating Agents: For introducing the bromo group.
Chlorinating Agents: For introducing the chloro group.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving proteomics and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloroimidazo[1,2-a]pyridine: A closely related compound with similar structural features.
Imidazo[1,2-a]pyridine Derivatives: A broad class of compounds with diverse applications in medicinal chemistry and material science.
Uniqueness
Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific combination of bromo and chloro substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research settings for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)8-9(11)14-5-6(12)3-4-7(14)13-8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEINUXVIHDZXNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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